![molecular formula C20H32N2O4 B14285908 N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 138110-46-0](/img/no-structure.png)
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a morpholine ring and two butoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
化学反応の分析
Types of Reactions
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
類似化合物との比較
Similar Compounds
N-(2,4,6-Trimethylphenyl)-2-morpholin-4-ylacetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-Tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide: Contains tert-butyl and dimethyl groups instead of butoxy groups.
N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide: Features a propylphenoxy group instead of butoxy groups.
Uniqueness
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of two butoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides distinct properties that differentiate it from other similar compounds.
特性
| 138110-46-0 | |
分子式 |
C20H32N2O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H32N2O4/c1-4-6-10-25-19-15-18(22-8-12-24-13-9-22)20(26-11-7-5-2)14-17(19)21-16(3)23/h14-15H,4-13H2,1-3H3,(H,21,23) |
InChIキー |
WRTNXCTWHZRWQV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C)OCCCC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


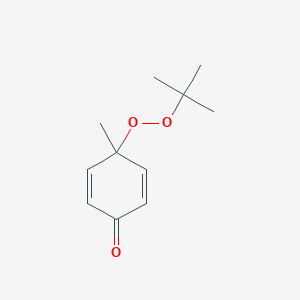
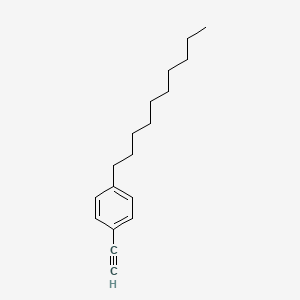


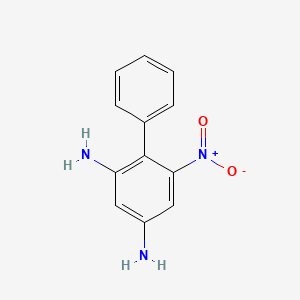
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
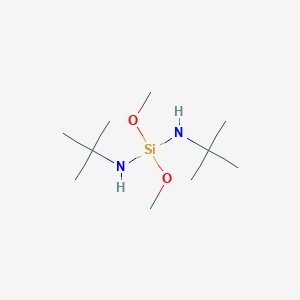

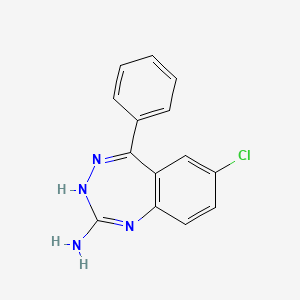
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
